Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives has been explored through various methods. In one approach, the condensation of 1,2-bis(5-ethoxycarbonyl-pyrrolyl)ethene with 2-amino-phenol leads to new bis(benzoxazol-2-yl) fluorescent compounds, which include a bispyrrolylethene fragment . Another study reports a versatile synthetic route to prepare bis[2-(2'-hydroxylphenyl)benzoxazole] derivatives, which are useful as zinc sensors. This synthesis involves an improved procedure to obtain the derivatives more efficiently for biological applications . A novel method using 1,2,3-trichlorobenzene as the starting material has been developed to synthesize 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole, which is a fluorescent material with a large Stokes shift . Additionally, new bis(benzoxazoles) have been synthesized from bis(o-aminophenols) by refluxing with triethyl orthoformate, showcasing a convenient one-pot synthesis .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been characterized using various techniques. For instance, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the formation of a supramolecular 3D structure through intermolecular weak C-H···O hydrogen bonding and π-π stacking interactions . Another study on a benzoxazole derivative, [2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole], also utilized single-crystal X-ray diffraction to analyze its structure, which showed that the oxazole and toluene rings are almost in planar conformation with a dihedral angle of 9.49(6)° between them .
Chemical Reactions Analysis
Benzoxazole derivatives exhibit varied reactivity in chemical reactions. For example, compound 14, a bis(benzoxazole), is inert to Reissert reaction conditions, whereas the Reissert reaction on 5,5'-bis(benzoxazole) led to a ring-opened product . The synthesis of benzoxazine monomers and oligomers involves the use of 1,3,5-triphenylhexahydro-1,3,5-triazine as an active intermediate and precursor, demonstrating the reactivity of benzoxazole-related compounds in the formation of complex heterocyclic structures .
Physical and Chemical Properties Analysis
The optoelectronic properties of benzoxazole polymers have been studied, showing that extended conjugation significantly affects these properties. For instance, extending conjugation along the benzo[1,2-d:4,5-d']bisoxazole (BBO) resulted in a decrease in the LUMO level and an increase in the HOMO level, indicating that cross-conjugation can be used to tune the electronic properties of these systems . The synthesis and crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene, a related compound, also contribute to the understanding of the physical properties of benzoxazole derivatives .
Scientific Research Applications
Optical Properties and Fluorescence : Ghodbane et al. (2016) investigated the optical properties of bis-benzoxazole derivatives, finding that they exhibited superior fluorescence quantum yields in solution but were weakly emissive in the solid state. This behavior was attributed to the non-planar conformation of the molecules, as supported by DFT calculations and X-ray data (Ghodbane et al., 2016).
Synthesis and Properties : Chen et al. (1995) synthesized new fluorescent compounds containing a bispyrrolylethene fragment and bis(benzoxazol-2-yl), comparing their properties with those of related stilbene compounds (Chen et al., 1995).
Amidines and Benzoxazoles Synthesis : Garduño and García (2015) described a method for synthesizing amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles, involving an atom-economical process and new catalytic pathways using various Ni(0) catalysts (Garduño & García, 2015).
Polymer Chemistry : Smith et al. (1992) explored the chemistry and properties of novel poly(arylene ether benzoxazole)s, which were semi-crystalline and exhibited high thermal stability and mechanical strength (Smith et al., 1992).
Photoluminescent Copolymers : Sierra and Lahti (2004) synthesized a photoluminescent copolymer with enhanced fluorescence in the solid state, attributed to hydrogen-bond-assisted interactions between chromophores (Sierra & Lahti, 2004).
Photosensitive Poly(benzoxazole) : Ebara et al. (2003) developed a new synthetic method for poly(benzoxazole) (PBO) precursor, demonstrating its potential as a photosensitive material with fine image resolution (Ebara et al., 2003).
Fluorescent Whitening Agents in Textiles : Tang et al. (2014) developed a method for detecting fluorescent whitening agents in textiles, including 1,2-bis(5-methyl-2-benzoxazole) ethylene, using ultra-performance convergence chromatography (Tang et al., 2014).
Total Synthesis of UK-1 : Deluca and Kerwin (1997) achieved a concise total synthesis of UK-1, a novel bis(benzoxazole) metabolite, using a methodology involving the sequential construction of two benzoxazole rings (Deluca & Kerwin, 1997).
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it is expected that the research and development in this area will continue to grow in the future.
properties
IUPAC Name |
5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZNAWSCAUDRQ-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236908 | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
CAS RN |
17233-65-7, 1041-00-5, 12224-12-3 | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17233-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis(5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901236908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2,2'-vinylenebis[5-methylbenzoxazole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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